(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE
Overview
Description
(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of pyrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method is the condensation reaction between a pyrazole derivative and a furan derivative in the presence of a base. The reaction conditions often include:
- Solvent: Ethanol or methanol
- Temperature: 60-80°C
- Catalyst: Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The process may include:
- Continuous flow reactors for better control of reaction parameters
- Purification steps such as recrystallization or chromatography
Chemical Reactions Analysis
Types of Reactions
(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: The fluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Pyrazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer properties, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound may be investigated for its therapeutic potential. Its structure suggests possible interactions with biological targets, leading to the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the formulation of agrochemicals, such as herbicides and pesticides. Its chemical properties make it suitable for various applications in agriculture.
Mechanism of Action
The mechanism of action of (Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(2-FURYL)-2-PROPEN-1-ONE
- 1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(4-FLUOROPHENYL)-2-PROPEN-1-ONE
- 1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-(2-THIENYL)-2-PROPEN-1-ONE
Uniqueness
(Z)-1-(1,3-DIMETHYL-1H-PYRAZOL-5-YL)-3-{5-[(4-FLUOROPHENOXY)METHYL]-2-FURYL}-2-PROPEN-1-ONE is unique due to the presence of both a fluorophenoxy group and a furan ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(Z)-1-(2,5-dimethylpyrazol-3-yl)-3-[5-[(4-fluorophenoxy)methyl]furan-2-yl]prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3/c1-13-11-18(22(2)21-13)19(23)10-9-16-7-8-17(25-16)12-24-15-5-3-14(20)4-6-15/h3-11H,12H2,1-2H3/b10-9- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOSNGIQTCSOSH-KTKRTIGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)C=CC2=CC=C(O2)COC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)C(=O)/C=C\C2=CC=C(O2)COC3=CC=C(C=C3)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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